molecular formula C9H16O3 B2954367 (2S)-2-Methyl-3-(oxan-2-yl)propanoic acid CAS No. 2248215-84-9

(2S)-2-Methyl-3-(oxan-2-yl)propanoic acid

Cat. No.: B2954367
CAS No.: 2248215-84-9
M. Wt: 172.224
InChI Key: MYVFQRIQQPLRPH-JAMMHHFISA-N
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Description

(2S)-2-Methyl-3-(oxan-2-yl)propanoic acid is an organic compound characterized by the presence of a methyl group and an oxan-2-yl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(oxan-2-yl)propanoic acid typically involves the use of starting materials such as oxan-2-yl derivatives and methyl-substituted propanoic acids. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Methyl-3-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxan-2-yl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl and oxan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions include various oxan-2-yl derivatives, alcohols, ketones, and substituted propanoic acids.

Scientific Research Applications

(2S)-2-Methyl-3-(oxan-2-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(oxan-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target molecules. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

    (2S)-2-Methyl-3-(tetrahydrofuran-2-yl)propanoic acid: Similar in structure but with a tetrahydrofuran ring instead of an oxan-2-yl group.

    (2S)-2-Methyl-3-(pyran-2-yl)propanoic acid: Contains a pyran ring, offering different chemical properties and reactivity.

Uniqueness: (2S)-2-Methyl-3-(oxan-2-yl)propanoic acid is unique due to the presence of the oxan-2-yl group, which imparts specific chemical and physical properties that distinguish it from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-methyl-3-(oxan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(9(10)11)6-8-4-2-3-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVFQRIQQPLRPH-JAMMHHFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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